![molecular formula C14H17N3 B12687876 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine CAS No. 94213-31-7](/img/structure/B12687876.png)
2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine is an organic compound with the molecular formula C14H17N3 It is a derivative of benzene, featuring two amine groups and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine can be achieved through several methods. One common approach involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This reaction is typically carried out in the presence of an acid-binding agent such as triethylamine to prevent protonation of the raw material .
Industrial Production Methods
In industrial settings, the compound can be synthesized using a continuous flow process. This method involves the use of a microreactor system to optimize reaction conditions and achieve high yields. For example, a continuous flow process was developed to manufacture N-(3-Amino-4-methylphenyl)benzamide using 4-methylbenzene-1,3-diamine as the starting material and benzoic anhydride as the acylating agent .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is a crucial intermediate in the synthesis of various drug candidates.
Industry: The compound is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism by which 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are often complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzene-1,3-diamine: A precursor in the synthesis of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine.
N-(3-Amino-4-methylphenyl)benzamide: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry where it serves as a key intermediate in drug synthesis.
Eigenschaften
CAS-Nummer |
94213-31-7 |
|---|---|
Molekularformel |
C14H17N3 |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
2-[(3-amino-4-methylphenyl)methyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H17N3/c1-9-5-6-10(8-14(9)17)7-11-12(15)3-2-4-13(11)16/h2-6,8H,7,15-17H2,1H3 |
InChI-Schlüssel |
KSCQGJYKWUJKCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CC2=C(C=CC=C2N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


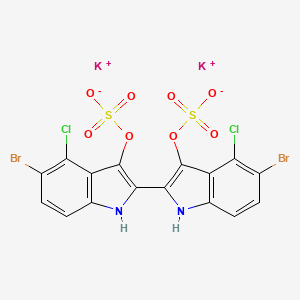
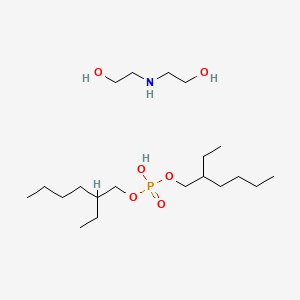
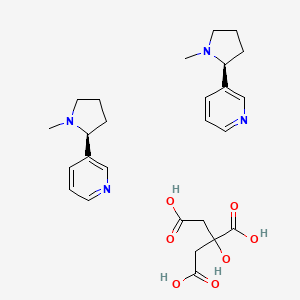


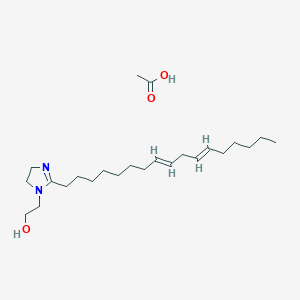
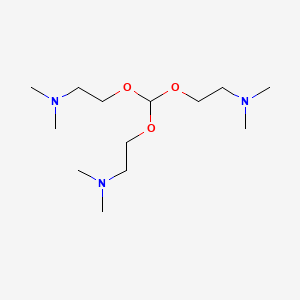

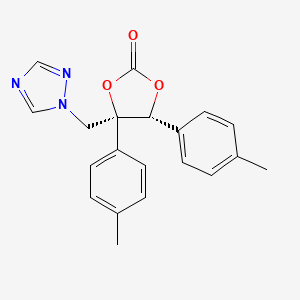


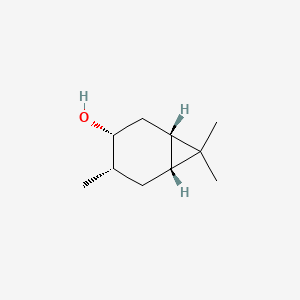

![5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12687869.png)
